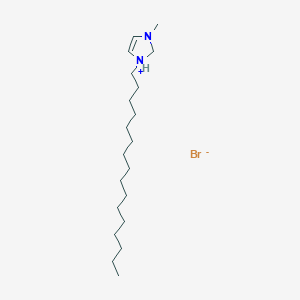

1-hexadecyl-3-methylimidazolium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-hexadecyl-3-methylimidazolium bromide is an ionic liquid composed of a 1-hexadecyl-3-methylimidazolium cation and a bromide anion. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and good solubility in water and organic solvents . It is widely used in various fields, including catalysis, electrochemistry, and biotechnology .

Mécanisme D'action

Target of Action

This compound is a type of ionic liquid, which are known for their unique properties and wide range of applications .

Mode of Action

As an ionic liquid, it is composed of ions and has close to zero vapor pressure . This allows it to interact with various substances in unique ways, often serving as a solvent in green chemistry .

Pharmacokinetics

As an ionic liquid, it is known to have a low vapor pressure and high thermal stability , which could potentially influence its bioavailability.

Result of Action

As an ionic liquid, it is often used as a solvent in green chemistry due to its environmentally benign nature .

Action Environment

The action, efficacy, and stability of 1-hexadecyl-3-methylimidazolium bromide can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . .

Analyse Biochimique

Biochemical Properties

1-hexadecyl-3-methylimidazolium bromide plays a significant role in biochemical reactions due to its surfactant properties. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as lipases, by altering their activity and stability. The compound can also form micelles and vesicles, which can encapsulate biomolecules and facilitate their transport and delivery in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of membrane-bound enzymes and receptors, leading to changes in intracellular signaling cascades. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can alter gene expression by interacting with DNA and RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to the compound can lead to changes in cellular function, such as alterations in cell growth and differentiation. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxicity and adverse effects. For example, high doses of the compound can lead to oxidative stress and inflammation in tissues, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in lipid metabolism, such as acyl-CoA synthetases and fatty acid desaturases. These interactions can affect metabolic flux and alter the levels of metabolites in cells. Additionally, the compound can influence the activity of enzymes involved in energy production, such as ATP synthase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also accumulate in specific tissues, depending on its physicochemical properties and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in lipid metabolism and energy production .

Méthodes De Préparation

1-hexadecyl-3-methylimidazolium bromide can be synthesized through a two-step process :

Reaction of 1-bromohexadecane with 3-methylimidazole: This step involves the nucleophilic substitution of 1-bromohexadecane with 3-methylimidazole to form 1-hexadecyl-3-methylimidazole.

Quaternization with hydrogen bromide: The resulting 1-hexadecyl-3-methylimidazole is then reacted with hydrogen bromide to yield this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1-hexadecyl-3-methylimidazolium bromide undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The bromide anion can be substituted with other anions through ion-exchange reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and ion-exchange resins for substitution reactions . The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

1-hexadecyl-3-methylimidazolium bromide has numerous scientific research applications :

Chemistry: It is used as a solvent, catalyst, and reaction medium in organic synthesis and catalysis.

Biology: This compound is employed in the separation and purification of biomolecules, such as proteins and nucleic acids.

Industry: It is used in enhanced oil recovery, electrochemical devices, and as a surfactant in various industrial processes.

Comparaison Avec Des Composés Similaires

1-hexadecyl-3-methylimidazolium bromide can be compared with other similar compounds, such as :

1-hexadecyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of bromide.

Cetyltrimethylammonium bromide: A traditional cationic surfactant with a similar long alkyl chain but different cationic group.

Tetradecyltrimethylammonium bromide: Another cationic surfactant with a shorter alkyl chain.

The uniqueness of this compound lies in its combination of a long alkyl chain and imidazolium cation, which imparts distinct properties such as high thermal stability, low vapor pressure, and versatile solubility .

Propriétés

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 |

Source

|

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132361-22-9 |

Source

|

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.